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Compound of Interest

Compound Name: Dracorubin

Cat. No.: B1206833

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin is a flavonoid, a class of natural products known for their diverse biological
activities. It is a prominent constituent of "Dragon's Blood" resin, a deep red resin obtained from
various plant species, most notably those of the genus Daemonorops. The unique chemical
structure of Dracorubin contributes to the resin's distinctive color and its traditional use in
medicine. Understanding the spectroscopic properties of Dracorubin is fundamental for its
identification, characterization, and exploration in therapeutic applications.

This technical guide provides a summary of the available spectroscopic data for Dracorubin,
focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-
Visible (UV-Vis) spectroscopy. While specific, detailed experimental data for Dracorubin is not
readily available in the public domain, this document outlines the general principles and
expected spectral characteristics based on its chemical class.

Chemical and Physical Properties
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Property Value

Molecular Formula C32H2405[1]

Molecular Weight 488.5 g/mol [1]

Class Flavonoid

Source Daemonorops draco (Dragon's Blood Resin)

Spectroscopic Data Summary

Detailed, publicly available experimental spectra for Dracorubin are limited. The following
tables summarize the expected data based on the general characteristics of flavonoids and
related compounds.

Table 1: Expected 'H and **C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
structure of organic molecules. For a complex flavonoid like Dracorubin, 2D NMR experiments
such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton
(*H) and carbon (*3C) signals.
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Expected Chemical Shift

Data Type Interpretation
Ranges (ppm)
Aromatic protons on the
1H NMR 6.0-8.5 flavonoid backbone and
substituent groups.
e Protons on the heterocyclic
o rings and aliphatic moieties.
15-25 Methyl protons.
Aromatic and carbonyl
13C NMR 100 - 180
carbons.
Aliphatic carbons in the
20 - 80 heterocyclic rings and

substituent groups.

Table 2: Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling determination of the molecular weight and structural features.

Data Type

Expected Observations

Interpretation

Molecular lon Peak [M+H]*

~489.1697

Corresponds to the protonated

molecule (C32H2505™).

Fragmentation Pattern

Complex fragmentation

Would reveal information about
the different structural motifs
within the molecule, such as
the loss of substituent groups
and cleavage of the

heterocyclic rings.

Table 3: Expected UV-Vis Spectroscopic Data
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems like flavonoids.

Data Type Expected Amax (nm) Interpretation

Associated with the B-ring
Band | 300 - 400 _
cinnamoyl system.

Associated with the A-ring
Band Il 240 - 280
benzoyl system.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Dracorubin are not
specifically described in the available literature. However, the following are general
methodologies typically employed for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A purified sample of Dracorubin (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4) in a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

o Data Acquisition: Standard 1D *H and 3C NMR spectra are acquired. For complete structural
elucidation, 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), are performed.

o Data Processing: The acquired data is processed using appropriate software to perform
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

e Sample Preparation: A dilute solution of the purified Dracorubin sample is prepared in a
suitable solvent (e.g., methanol or acetonitrile).
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI), is
used.[2]

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass
spectrum is acquired in either positive or negative ion mode. For structural analysis, tandem
mass spectrometry (MS/MS) is performed to induce fragmentation and record the fragment
ion masses.

o Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight
and to propose fragmentation pathways that are consistent with the structure of Dracorubin.

UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of Dracorubin of known concentration is prepared in a
UV-transparent solvent, typically methanol or ethanol.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

o Data Acquisition: The absorbance of the sample is measured over a wavelength range of
approximately 200 to 600 nm. A blank containing the solvent is used to zero the instrument.

o Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The
wavelengths of maximum absorbance (Amax) are identified.

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic
characterization of a natural product like Dracorubin from its source.
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General Workflow for Natural Product Analysis
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Caption: General workflow for the isolation and spectroscopic characterization of Dracorubin.
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Conclusion

While specific, detailed spectroscopic data for Dracorubin remains elusive in readily
accessible scientific literature, this guide provides a foundational understanding of its expected
spectral characteristics based on its classification as a flavonoid. The provided general
experimental protocols serve as a starting point for researchers aiming to perform their own
spectroscopic analysis of this intriguing natural product. Further research is warranted to fully
characterize the NMR, MS, and UV-Vis profiles of Dracorubin, which will be invaluable for its
future development in various scientific and medicinal fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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